REACTION_CXSMILES
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S(=O)(=O)(O)O.[SH:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:16]O>>[SH:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([O:11][CH3:16])=[O:10]
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Name
|
|
Quantity
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72 g
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Type
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reactant
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Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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300 g
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Type
|
reactant
|
Smiles
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SC1=C(C(=O)O)C=CC=C1
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Name
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|
Quantity
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1.5 L
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Type
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reactant
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Smiles
|
CO
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Type
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CUSTOM
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Details
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with stirring for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After being refluxed
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with water (800 mL)
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (600 mL×3)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine (800 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
SC1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |